

In-Depth Technical Guide: Structural Elucidation of CAS Number 84163-16-6

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Compound of Interest

Compound Name: *5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride*

Cat. No.: B119300

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 84163-16-6. This compound, **5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride**, is a heterocyclic organic molecule of interest in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of antipsychotic drugs such as Risperidone. This document details its chemical identity, physicochemical properties, and the analytical methodologies theoretically employed for its structural confirmation. Due to the limited availability of public experimental spectral data, this guide will focus on the established protocols for its synthesis and the expected outcomes from spectroscopic analysis based on its known structure.

Chemical Identity and Properties

The compound with CAS number 84163-16-6 is chemically known as **5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride**. Its structure consists of a fluorinated benzisoxazole ring system linked to a piperidine ring at the 3-position. The hydrochloride salt form enhances its stability and solubility.

Table 1: Physicochemical Properties of **5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride**

Property	Value	Reference
CAS Number	84163-16-6	[1][2]
Molecular Formula	C ₁₂ H ₁₄ ClFN ₂ O	[1][2]
Molecular Weight	256.71 g/mol	[1]
IUPAC Name	5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole;hydrochloride	[1]
Appearance	White to off-white solid	[1]
Melting Point	~298°C (decomposition)	[1]
Purity	≥96%	[1]

Structural Elucidation Methodologies

The definitive structure of **5-Fluoro-3-(4-piperidiny)-1,2-benzisoxazole hydrochloride** is determined through a combination of spectroscopic techniques. Each method provides unique information about the molecular framework, functional groups, and connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 5-Fluoro-3-(4-piperidiny)-1,2-benzisoxazole (the free base), high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₂H₁₃FN₂O.

Table 2: Predicted Mass Spectrometry Data for the Free Base (C₁₂H₁₃FN₂O)

Adduct	Predicted m/z
[M+H] ⁺	221.10848
[M+Na] ⁺	243.09042
[M-H] ⁻	219.09392
[M+NH ₄] ⁺	238.13502
[M+K] ⁺	259.06436

Data is based on predicted values.

Further fragmentation analysis (MS/MS) would reveal characteristic losses corresponding to different parts of the molecule, such as the piperidine ring or fragments of the benzisoxazole system, helping to piece together the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would allow for the assignment of protons on the aromatic ring, the piperidine ring, and the methine proton connecting the two ring systems. The coupling between adjacent protons would provide information on their connectivity.
- ^{13}C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons attached to heteroatoms.
- ^{19}F NMR: Given the presence of a fluorine atom, ^{19}F NMR would show a signal confirming its presence and its coupling with nearby protons would help to pinpoint its position on the benzisoxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Fluoro-3-(4-piperidiny)-1,2-benzisoxazole hydrochloride** would be expected to show characteristic absorption bands for:

- N-H stretch: From the piperidine amine (as a hydrochloride salt, this would be an $\text{N}^+\text{-H}$ stretch).
- C-H stretch: For the aromatic and aliphatic C-H bonds.
- C=N and C=C stretch: From the benzisoxazole ring system.

- C-F stretch: A strong absorption indicating the presence of the fluorine atom.
- C-O and N-O stretch: From the isoxazole ring.

Experimental Protocols

The following is a detailed protocol for the synthesis of **5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride**.^[1]

Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This synthesis involves the cyclization of an oxime intermediate derived from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

Materials:

- 4-(2,4-Difluorobenzoyl)piperidine hydrochloride
- Hydroxylamine hydrochloride
- Methanol (or other C1-C4 alcohol)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Anhydrous ethanol
- Water

Procedure:

- Oxime Formation and Cyclization:
 - Dissolve 1 equivalent of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in methanol.

- Add 1-2 equivalents of hydroxylamine hydrochloride to the solution to form the oxime intermediate.
- Add 3-5 equivalents of an inorganic base (e.g., a 50% solution of KOH) to deprotonate the oxime.
- Heat the reaction mixture to 40-45°C and stir for 12-18 hours to induce ring closure.
- Acidification and Crystallization:
 - After the reaction is complete, cool the mixture.
 - Slowly add concentrated HCl to acidify the mixture, which will precipitate the hydrochloride salt of the product.
 - Filter the precipitate and wash it with a suitable solvent.

Table 3: Optimized Reaction Conditions for Synthesis

Parameter	Optimal Range	Yield (%)	Purity (HPLC, %)
Solvent	Methanol	90.4	99.82
Temperature (°C)	40–45	89.8–90.4	99.52–99.82
Reaction Time (h)	12–18	89.8–90.0	99.73–99.79
Base	KOH (50% solution)	90.4	99.82

Purification by Recrystallization

To achieve higher purity (>99.9%), a recrystallization protocol can be employed.^[1]

Procedure:

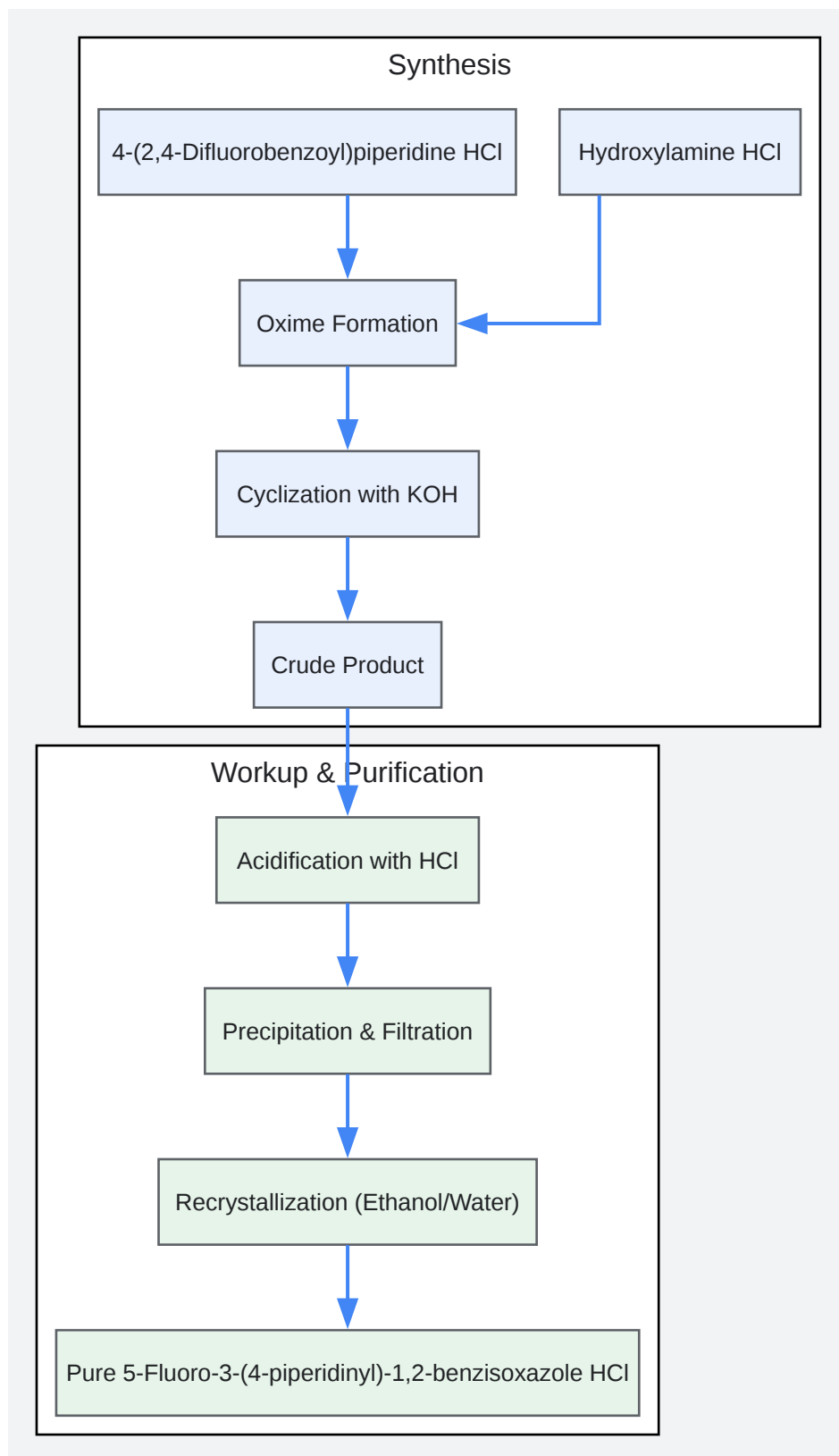
- Dissolve the crude product (e.g., 22 g) in a mixture of anhydrous ethanol (105 ml) and water (40 ml) by refluxing at 70-80°C.
- Slowly cool the solution to 60-70°C while stirring for 60 minutes.

- Rapidly cool the mixture to -5 to 5°C.
- Filter the resulting crystals and wash them with cold ethanol.
- Dry the purified crystals under a vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for **5-Fluoro-3-(4-piperidiny)-1,2-benzisoxazole hydrochloride**.

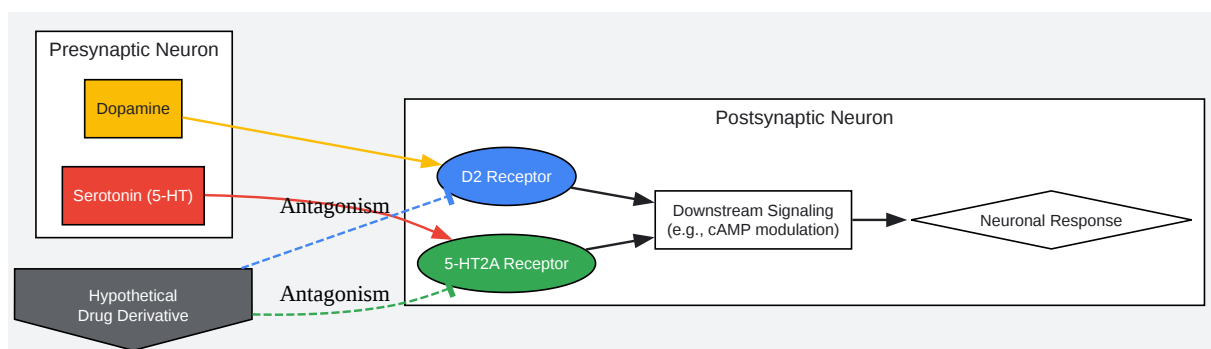


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Caption: Synthesis and purification workflow for CAS 84163-16-6.

Hypothetical Signaling Pathway Involvement

As an intermediate for antipsychotic drugs like Risperidone, which are known to interact with dopaminergic and serotonergic pathways, it is plausible that derivatives of this compound would be designed to target these systems. The following diagram illustrates a simplified, hypothetical signaling pathway that such a derivative might modulate. Note: This is a generalized representation and not based on experimental data for CAS 84163-16-6 itself.



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Caption: Hypothetical antagonism of D2 and 5-HT2A receptors.

Conclusion

The structural elucidation of **5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride** (CAS 84163-16-6) relies on a synergistic application of modern analytical techniques. While detailed experimental spectra are not widely published, the combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides an unambiguous confirmation of its structure. The well-defined synthesis and purification protocols ensure the availability of this high-purity intermediate for its application in pharmaceutical development. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.

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References

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